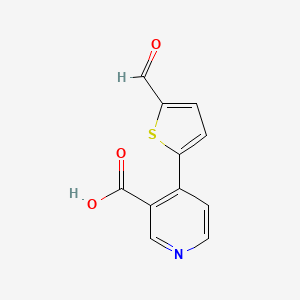
6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid, or 6-APA, is an important biochemically active compound of the picolinic acid family. It is a natural product found in several organisms, including the human body. 6-APA is a versatile compound with a wide range of applications in the field of biochemistry, including its use as a biochemical reagent, a substrate for enzyme reactions, and a drug target.
科学的研究の応用
6-APA has a wide range of applications in the field of biochemistry. It is commonly used as a biochemical reagent, a substrate for enzyme reactions, and a drug target. 6-APA has been used in the study of enzyme activity, particularly in the study of the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been used in the study of the structure and function of proteins, as well as in the study of gene expression. 6-APA has also been used in the development of drugs and pharmaceuticals, as well as in the study of drug metabolism and pharmacokinetics.
作用機序
The mechanism of action of 6-APA is not fully understood. However, it is believed that 6-APA acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed that 6-APA may act as an agonist of G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes.
Biochemical and Physiological Effects
6-APA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to act as an agonist of G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes. In addition, 6-APA has been shown to have antioxidant and anti-inflammatory effects, as well as immunomodulatory effects.
実験室実験の利点と制限
One of the primary advantages of 6-APA for laboratory experiments is its stability and low toxicity. 6-APA is stable and non-toxic, making it safe for use in laboratory experiments. In addition, 6-APA is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 6-APA in laboratory experiments. For example, 6-APA is not soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, 6-APA is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The future of 6-APA is promising. In the future, 6-APA may be used in the development of novel drugs and pharmaceuticals, as well as in the study of drug metabolism and pharmacokinetics. Additionally, 6-APA may be used in the study of the structure and function of proteins, as well as in the study of gene expression. Finally, 6-APA may be used in the development of new methods for the synthesis of other compounds, as well as in the development of new analytical techniques.
合成法
6-APA can be synthesized from 3-fluoro-4-hydroxyphenylacetic acid (FHPA) and pyridine in a two-step reaction. The first step involves the formation of an ester intermediate by reacting FHPA with pyridine in the presence of a base, such as potassium carbonate. The second step involves the hydrolysis of the ester intermediate to yield 6-APA. The reaction is typically carried out in aqueous solution at room temperature.
特性
IUPAC Name |
6-amino-3-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-8-5-6(1-3-9(8)16)7-2-4-10(14)15-11(7)12(17)18/h1-5,16H,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDYOGNJWIAEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














